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molecular formula C7H7NOS B8506935 S-amino benzenecarbothioate

S-amino benzenecarbothioate

Cat. No. B8506935
M. Wt: 153.20 g/mol
InChI Key: NEQRDYYMIIIVPW-UHFFFAOYSA-N
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Patent
US09096504B2

Procedure details

To a stirred solution of KOH (560 mg, 10 mmol) in water (15 mL) was added thiobenzoic acid (690 mg, 5 mmol) and hydroxylamine-O-sulfonic acid (565 mg, 5 mmol). The solution was stirred for 20 min at rt. The white solid (S-benzoylthiohydroxylamine) was collected by filtration and then dissolved in CH2Cl2 (10 mL). To this mixture was added benzoic anhydride (2.26 g, 10 mmol). The resulting solution was allowed to stir overnight at rt. The crude product was purified by recrystallization (CH2Cl2/hexane) to give 2 as white solid. m.p. 138-140° C.; 1H NMR (300 MHz, CDCl3) δ 7.92 (m, 4H), 7.60 (m, 1H), 7.53 (m, 1H), 7.39 (m, 4H), 7.17 (s, 1H); 13C NMR (75 MHz, CDCl3) δ 190.0, 159.1, 134.6, 134.4, 133.3, 132.8, 129.3, 129.0, 128.0, 127.3; IR (thin film) cm−1 3265, 3062, 1696, 1659, 1451, 1419, 1257, 1207; HRMS m/z 258.0598 [M+H]+; calcd for C14H12NO2S 258.0589; overall yield: 64% (2 steps).
Name
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
565 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step Two
Name
Yield
64%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]([OH:11])(=[S:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[NH2:12]OS(O)(=O)=O.C(OC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>O>[C:3]([S:10][NH2:12])(=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
560 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
690 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=S)O
Name
Quantity
565 mg
Type
reactant
Smiles
NOS(=O)(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.26 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 20 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The white solid (S-benzoylthiohydroxylamine) was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CH2Cl2 (10 mL)
STIRRING
Type
STIRRING
Details
to stir overnight at rt
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crude product was purified by recrystallization (CH2Cl2/hexane)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)SN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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